![molecular formula C26H21ClN4O4 B2911820 methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate CAS No. 1251611-90-1](/img/no-structure.png)

methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

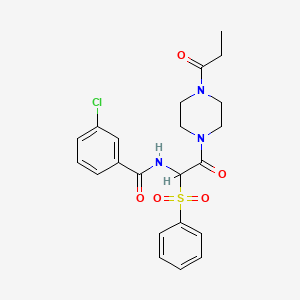

The synthesis of this compound involves several steps. Researchers have reported its preparation via reaction pathways that include hydrazonoyl halides, alkyl carbothioates, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. These synthetic routes are established based on spectral data, elemental analyses, and alternative methods when feasible .

Scientific Research Applications

- Methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate serves as a crucial building block in the synthesis of the antidiabetic drug glimepiride . Researchers have developed a practical and scalable four-step synthesis to produce this compound efficiently.

- Mechanochemical methods, such as using a mortar and pestle, have been employed to synthesize metal complexes, heterocycles, and other compounds. Investigating the mechanochemical synthesis of methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate could reveal efficient and environmentally friendly routes .

- Researchers have synthesized derivatives of this compound and evaluated their antitumor activity. One derivative (Compound IVa) showed promising growth inhibition in human solid tumor and leukemia cell lines . Further exploration of its mechanism of action and potential as an anticancer agent is warranted.

Antidiabetic Drug Synthesis

Mechanochemical Synthesis

Antitumor Activity

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate' involves the reaction of 4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol with ethyl 3-amino-4-(methoxycarbonyl)benzoate in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to form the final product.", "Starting Materials": [ "4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol", "ethyl 3-amino-4-(methoxycarbonyl)benzoate", "acetic anhydride", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: 4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazine-6-thiol is reacted with ethyl 3-amino-4-(methoxycarbonyl)benzoate in the presence of acetic anhydride and triethylamine to form the intermediate 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoic acid.", "Step 2: The intermediate is then reacted with acetic anhydride and acetic acid to form the final product, methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate." ] } | |

CAS RN |

1251611-90-1 |

Product Name |

methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate |

Molecular Formula |

C26H21ClN4O4 |

Molecular Weight |

488.93 |

IUPAC Name |

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21ClN4O4/c1-34-22-10-3-15(11-23(22)35-2)13-29-25(32)16-4-9-21-19(12-16)24-20(14-28-21)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

InChI Key |

CBYFWPGSRRMIDQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)

![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)

![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)